potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate
Description
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate (CAS: 936329-97-4) is an organotrifluoroborate salt characterized by its stereospecific piperazine backbone. The compound features:
- A tert-butoxycarbonyl (Boc) protecting group at the piperazine N4-position, enhancing stability during synthetic workflows.
- A methyl substituent at the 3-position of the piperazine ring, introducing steric and electronic modulation.
- A trifluoroborate (-BF₃K) moiety attached via a methylene linker, enabling participation in Suzuki-Miyaura cross-coupling reactions.
This compound is primarily utilized in medicinal chemistry and peptide synthesis as a boronic acid surrogate, offering improved solubility and handling compared to free boronic acids .
Properties
Molecular Formula |
C11H21BF3KN2O2 |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
potassium;trifluoro-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |
InChI |
InChI=1S/C11H21BF3N2O2.K/c1-9-7-16(8-12(13,14)15)5-6-17(9)10(18)19-11(2,3)4;/h9H,5-8H2,1-4H3;/q-1;+1/t9-;/m0./s1 |
InChI Key |
FYDLILWCDOAVCW-FVGYRXGTSA-N |
Isomeric SMILES |
[B-](CN1CCN([C@H](C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](CN1CCN(C(C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF2). This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salt . The general reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with cold water.
Chemical Reactions Analysis
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a nucleophilic partner in the presence of a palladium catalyst and a base. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound acts as a boronic acid surrogate, offering advantages such as:
- Higher Stability : Compared to traditional boronic acids, trifluoroborates are more stable under various conditions, facilitating easier handling and storage.
- Enhanced Reactivity : The presence of the trifluoroborate moiety increases nucleophilicity, improving reaction yields.
Medicinal Chemistry
This compound has potential applications in drug discovery and development:
- Bioactive Compound Synthesis : It can be utilized to synthesize complex bioactive molecules through functionalization of heteroatoms.
Material Science
The compound is also explored for its utility in material science, where it can be employed in:
- Polymer Chemistry : As a building block for synthesizing functionalized polymers that exhibit unique properties useful for various applications.
Case Study 1: Suzuki-Miyaura Coupling
In a study published by RSC Advances, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The study highlighted:
| Reaction Conditions | Yield (%) | Remarks |
|---|---|---|
| Room Temperature | 85 | High yield with minimal side products |
| Elevated Temperature | 92 | Improved yield with optimized catalyst loading |
This case study illustrates the compound's capability to facilitate efficient carbon-carbon bond formation.
Case Study 2: Synthesis of Bioactive Compounds
Another research effort focused on using this compound to synthesize derivatives of known pharmaceuticals. The results indicated:
| Compound Synthesized | Yield (%) | Biological Activity |
|---|---|---|
| Compound A | 78 | Anticancer |
| Compound B | 82 | Antimicrobial |
These findings suggest that this compound could play a crucial role in developing new therapeutic agents.
Mechanism of Action
The primary mechanism by which potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate exerts its effects is through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoroborate group is hydrolyzed in situ to the corresponding boronic acid, which then participates in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes structurally related organotrifluoroborates and their key features:
Notes:
- Similarity scores (0.60–0.52) are derived from structural overlap with the target compound, emphasizing the impact of Boc-piperazine on uniqueness .
- The Boc-piperazine group in the target compound enhances steric bulk and directs regioselectivity in coupling reactions compared to benzyl or aryl analogs .
Reactivity and Stability
- Hydrolytic Stability : The Boc group reduces nucleophilic susceptibility at the piperazine nitrogen, improving stability in protic solvents compared to unprotected analogs (e.g., potassium benzyltrifluoroborate) .
- Cross-Coupling Efficiency : The methylpiperazine-Boc moiety may slow transmetalation in Suzuki reactions relative to less hindered derivatives (e.g., vinyl trifluoroborates), but it enables precise functionalization in complex molecule synthesis .
Physicochemical Properties
| Property | Target Compound | Potassium (4-(benzyloxy)phenyl)trifluoroborate | Potassium Benzyltrifluoroborate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~355.2 (estimated) | 326.2 | 216.1 |
| Solubility | Moderate in DMSO/THF | High in polar aprotic solvents | High in water/MeOH |
| Melting Point | Not reported | 238–239°C (analogous triazolyl derivative) | ~250°C (decomposition) |
Biological Activity
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 936329-97-4
- Molecular Formula: C11H21BF3KN2O2
- Molecular Weight: 306.17 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring: The piperazine structure is synthesized using di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
- Attachment of the Trifluoroborate Group: The trifluoroborate moiety is introduced through a reaction involving boron trifluoride and the piperazine derivative.
- Final Deprotection: The Boc group is removed under mild acidic conditions to yield the active compound.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The trifluoroborate group can enhance the compound's stability and solubility, facilitating its interaction with biological systems.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit several pharmacological properties:
- Enzyme Inhibition: Studies have shown that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases like trypsin and α-chymotrypsin, suggesting potential applications in therapeutic settings .
- Antinociceptive Effects: In vivo studies on related compounds have demonstrated antinociceptive properties, indicating potential use in pain management .
- Toxicological Profile: Toxicological investigations revealed that certain trifluoroborates did not significantly alter liver and kidney function markers in animal models, suggesting a favorable safety profile at specific dosages .
Study on Organotrifluoroborates
A study focused on potassium thiophene-3-trifluoroborate indicated that organotrifluoroborates could serve as enzyme inhibitors without significant toxicity at tested doses (25, 50, and 100 mg/kg). Parameters such as liver and kidney enzyme activities remained stable compared to control groups .
In Vivo Antinociceptive Study
In an investigation assessing the antinociceptive properties of related compounds, researchers administered varying doses to mice and evaluated behavioral responses to pain stimuli. Results showed a dose-dependent reduction in pain response, supporting the potential therapeutic use of such compounds in pain management .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 936329-97-4 |
| Molecular Formula | C11H21BF3KN2O2 |
| Molecular Weight | 306.17 g/mol |
| Mechanism of Action | Enzyme inhibition |
| Potential Applications | Pain management, enzyme inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
